N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-11-20-16(28-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)21-13-2-3-14-15(8-13)27-10-26-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCFHUEIFVURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Introduction of the piperidine ring: This step often involves a Pd-catalyzed C-N cross-coupling reaction.
Attachment of the oxadiazole group: This can be done using a Pd-catalyzed amination reaction with fused heteroaryl amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Common Reaction Types
The compound engages in reactions typical of amides and heterocycles. Key reactions include:
Hydrolysis of Amide Groups
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Mechanism : Amide hydrolysis under acidic or basic conditions generates carboxylic acids or their conjugate bases.
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Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
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Products : Cleavage of the amide bonds to yield piperidine-1,4-dicarboxylic acid and the corresponding benzodioxole/oxadiazole derivatives.
Nucleophilic Substitution
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Mechanism : The benzodioxole and oxadiazole rings may act as electrophilic sites, undergoing substitution with nucleophiles (e.g., amines, alcohols).
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Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with appropriate bases or acids.
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Products : Modified derivatives with altered substituents on the heterocyclic rings.
Oxidation/Reduction
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Mechanism : The benzodioxole ring (a dihydroxybenzene derivative) can undergo oxidation to form quinones or reduction to catechols.
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Conditions : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
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Products : Oxidized or reduced benzodioxole derivatives, altering the compound’s electronic properties.
Stability and Degradation
The compound’s stability depends on environmental factors:
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pH Sensitivity : Amide hydrolysis is accelerated in extreme pH conditions (strongly acidic or basic).
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Thermal Stability : Likely stable under standard laboratory conditions but may degrade at high temperatures.
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Storage Recommendations : Anhydrous conditions to prevent hydrolysis; avoid exposure to strong acids/bases.
Comparison of Reaction Pathways
| Reaction Type | Key Features | Conditions | Products |
|---|---|---|---|
| Amide Hydrolysis | Cleavage of amide bonds to generate carboxylic acids | Strong acid/base, heat | Piperidine-1,4-dicarboxylic acid, benzodioxole/oxadiazole derivatives |
| Nucleophilic Substitution | Modification of heterocyclic rings with nucleophiles | Polar aprotic solvent, base/acid | Substituted benzodioxole/oxadiazole derivatives |
| Oxidation/Reduction | Alteration of benzodioxole’s oxidation state | KMnO₄, LiAlH₄, etc. | Quinones or catechols from benzodioxole ring |
Research Findings and Implications
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Biological Activity : While not explicitly detailed for this compound, analogous piperidine derivatives with benzodioxole/oxadiazole substituents (e.g., JZL184 ) exhibit biological activity, suggesting potential applications in drug discovery.
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Chemical Reactivity : The presence of multiple reactive sites (amides, heterocycles) makes the compound versatile for further functionalization but requires careful control of reaction conditions to avoid degradation .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity :
Recent studies have demonstrated that compounds with similar structural motifs show significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit growth in various cancer cell lines with percent growth inhibitions ranging from 51% to 86% against different tumor types .
Antimicrobial Properties :
Compounds containing benzodioxole structures have shown antimicrobial activities against several pathogens. These findings suggest that N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide could possess similar properties.
Applications in Drug Discovery
The compound is included in various screening libraries for drug discovery purposes:
| Library Name | Description |
|---|---|
| Coronavirus Library | Contains compounds tested against viral targets. |
| PLpro Library | Focused on compounds targeting proteases involved in viral replication. |
The presence of this compound in such libraries highlights its potential as a lead compound for developing new therapeutic agents.
Case Studies
Several studies have investigated the biological efficacy of compounds similar to this compound:
- Anticancer Studies : In vitro studies have shown that derivatives exhibit significant inhibition of cell proliferation in cancer cell lines such as OVCAR-8 and SNB-19 .
- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to specific biological targets involved in cancer proliferation and microbial resistance .
Mechanism of Action
The mechanism of action of N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[d][1,3]dioxole structure and have applications in organic synthesis and pharmaceuticals.
Uniqueness
N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and optimizations in various research fields.
Biological Activity
N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound incorporates two significant pharmacophoric elements: the benzodioxole and oxadiazole moieties, both known for their diverse biological properties.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the piperidine and oxadiazole structures have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 15 | 2.14 |
| 7m | Bacillus subtilis | 18 | 0.63 |
| 7n | Escherichia coli | 10 | 2.17 |
| 7o | Staphylococcus aureus | 12 | 1.13 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It demonstrated significant inhibition against acetylcholinesterase (AChE) and urease , which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these activities suggest a promising therapeutic profile.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 6.28 |
| Urease | 2.14 |
Antidiabetic Activity
In vivo studies have indicated that compounds with similar structures exhibit antidiabetic effects by inhibiting α-amylase activity. For example, a related benzodioxole derivative showed an IC50 value of against α-amylase, demonstrating its potential in managing diabetes .
Study on Antidiabetic Potential
A study investigated the antidiabetic effects of benzodioxole derivatives in a streptozotocin-induced diabetic mouse model. The results showed that treatment with these derivatives significantly reduced blood glucose levels from to , highlighting their efficacy in glucose metabolism regulation .
Q & A
Q. What are the recommended synthetic strategies for preparing N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Formation of the piperidine-dicarboxamide backbone via coupling of substituted benzodioxolyl and oxadiazolyl precursors. For example, details a similar approach using hydroxylamine hydrochloride and nitrile intermediates under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the target compound, with purity confirmed by HPLC or NMR (e.g., H NMR and C NMR data provided in ) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- X-ray crystallography : Use programs like SHELX () for solving crystal structures, particularly to resolve stereochemistry in the piperidine and oxadiazole moieties .
- Spectroscopic validation : H/C NMR (e.g., δ 2.4–3.1 ppm for piperidine protons) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to the molecular formula) as described in .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Enzyme inhibition assays : Screen against targets like kinases or GPCRs, using fluorometric or radiometric readouts.
- Cellular viability assays : Use MTT or ATP-based luminescence to assess cytotoxicity (e.g., IC determination, as referenced in for related compounds) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?
- Computational modeling : Apply hybrid functionals (e.g., B3LYP, ) to calculate charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict binding affinity to biological targets like enzymes or receptors .
- Thermochemical analysis : Assess atomization energies and ionization potentials (e.g., average deviation <2.4 kcal/mol as in ) to validate stability under physiological conditions .
Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?
- Fragment-based drug design : Deconstruct the molecule into benzodioxole, oxadiazole, and piperidine fragments. Test individual fragments and recombine to identify critical pharmacophores (similar to strategies in for pyrazole derivatives) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish entropic vs. enthalpic contributions to target interactions .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Q. What safety protocols are critical for handling intermediates and final compounds?
- Hazard assessment : Review Safety Data Sheets (SDS) for analogs (e.g., ’s guidelines for oxadiazole derivatives, including PPE and ventilation requirements) .
- First-aid measures : Pre-plan for exposure risks (e.g., skin/eye irritation protocols in ) and ensure MSDS accessibility .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | δ 6.7–7.2 ppm (benzodioxole protons) | |
| HRMS | m/z 450.18 (calculated) | |
| X-ray Diffraction | Space group P2/c, R-factor <0.05 |
Q. Table 2. Computational Parameters for DFT Studies
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | HOMO-LUMO gap calculation |
| M06-2X | Def2-TZVP | Solvation energy in water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
